Product packaging for CC-885(Cat. No.:)

CC-885

Cat. No.: B1668730
M. Wt: 440.9 g/mol
InChI Key: DOEVCIHTTTYVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Targeted Protein Degradation Modalities

The concept of targeted protein degradation dates back to 1999 pharmafeatures.com. The field has seen significant advancements, leading to the development of various TPD modalities. These include Proteolysis-Targeting Chimeras (PROTACs), molecular glues, degradation tags (dTAGs), and others pharmafeatures.commdpi.comnjbio.com. PROTACs are heterobifunctional molecules that bring together a target protein and an E3 ubiquitin ligase, facilitating the transfer of ubiquitin to the target and its subsequent degradation by the proteasome pharmafeatures.comnjbio.com. Molecular glues, on the other hand, are smaller molecules that induce or enhance the interaction between an E3 ligase and a neo-substrate protein that would not normally be targeted for degradation jci.orgpharmafeatures.com. This induced proximity leads to the ubiquitination and degradation of the neo-substrate jci.orgpharmafeatures.com. The clinical success of compounds like thalidomide (B1683933) and its analogs has provided validation for the TPD approach through the cereblon modulator class of drugs jci.orgnih.gov.

Immunomodulatory Drugs (IMiDs) and the Role of Cereblon (CRBN) in E3 Ubiquitin Ligase Modulation

Immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931), constitute a class of compounds with significant therapeutic activity, particularly in hematological malignancies wikipedia.orgoatext.comfrontiersin.org. Their mechanism of action was initially not fully understood but was later found to involve binding to cereblon (CRBN) wikipedia.orgoatext.com.

Cereblon is a key component and substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The CRL4 complex is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and RING-box protein 1 (Roc1) oatext.combinasss.sa.cr. CRBN, in conjunction with DDB1, CUL4, and Roc1, assembles to form the CRL4CRBN E3 ubiquitin ligase oatext.combinasss.sa.cr. IMiDs bind to CRBN, altering its substrate specificity and promoting the recruitment, ubiquitination, and subsequent proteasomal degradation of specific proteins, referred to as neo-substrates oatext.combinasss.sa.craacrjournals.org.

Notable neo-substrates of IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells frontiersin.orgbinasss.sa.crguidetopharmacology.org. The degradation of these transcription factors is a key mechanism underlying the anti-myeloma effects of IMiDs frontiersin.orgbinasss.sa.cr. Another protein targeted for degradation by some IMiDs is casein kinase 1α (CK1α), which is relevant in the treatment of myelodysplastic syndrome with del(5q) oatext.comnih.gov.

Positioning of CC-885 within the Landscape of CRBN Modulators

This compound is a novel cereblon modulator that shares a glutarimide (B196013) ring structure with lenalidomide and its analogs, which is crucial for its interaction with cereblon aacrjournals.org. However, this compound exhibits a distinct mechanism of action compared to traditional IMiDs like thalidomide, lenalidomide, and pomalidomide guidetoimmunopharmacology.org. While classical IMiDs primarily induce the degradation of IKZF1 and IKZF3, this compound is notable for its potent and specific induction of the degradation of the translation termination factor GSPT1 aacrjournals.orgmedchemexpress.comnih.gov.

Research has shown that the anti-proliferative effects of this compound are largely mediated by the depletion of GSPT1 aacrjournals.org. Deletion of cereblon abolishes the antiproliferative effects of this compound, indicating that its activity is cereblon-dependent aacrjournals.org. This compound facilitates the binding of GSPT1 to the CRL4CRBN complex, enhancing the interaction between cereblon and GSPT1 and promoting GSPT1 degradation aacrjournals.org. This specific degradation of GSPT1 by this compound is not observed with other IMiDs like lenalidomide and pomalidomide oatext.comaacrjournals.org.

The crystal structure of the complex formed by cereblon, DDB1, this compound, and GSPT1 has been solved, providing insights into the molecular basis of this interaction aacrjournals.orgnih.gov. The structure reveals direct interactions between GSPT1 and both cereblon and this compound at a specific "hotspot" on the cereblon surface aacrjournals.orgnih.gov. GSPT1 binds to cereblon through a surface turn containing a glycine (B1666218) residue at a key position nih.gov. This structural feature, referred to as a structural degron, appears to be a common motif for substrate recruitment by cereblon modulators, as a similar feature is utilized by Ikaros to bind cereblon aacrjournals.orgnih.govrsc.org.

This compound has demonstrated potent anti-tumor activity, inhibiting the growth of a broad spectrum of tumor cell lines, including patient-derived acute myeloid leukemia (AML) cells aacrjournals.orgmedchemexpress.com. The cytotoxic effects of this compound are largely attributed to the depletion of GSPT1 aacrjournals.org. Studies using GSPT1 mutants that retain function but lose this compound-dependent cereblon binding have further confirmed the critical role of GSPT1 degradation in this compound's mechanism of action medchemexpress.comtargetmol.com. Overexpression of a this compound-resistant GSPT1 variant has been shown to completely abrogate the anti-proliferative effects induced by this compound medchemexpress.comtargetmol.com.

Beyond GSPT1, research has also identified other potential neo-substrates of this compound. For instance, this compound has been shown to induce the degradation of BNIP3L, a protein involved in mitophagy, in a CRBN-dependent manner nih.gov. This suggests that this compound may have broader effects on cellular pathways beyond GSPT1 degradation nih.gov. Additionally, this compound has been found to induce the degradation of PLK1 in a CRBN- and p97-dependent manner and exhibits synergistic activity with volasertib (B1683956) in suppressing lung cancer nih.govresearchgate.net.

The distinct substrate specificity of this compound, particularly its potent degradation of GSPT1, positions it as a valuable tool for investigating the biological roles of GSPT1 and highlights the potential for developing novel therapeutics targeting this protein through cereblon modulation aacrjournals.orgnih.govpromega.com.

Compound NamePubChem CIDPrimary Neo-substrate(s)
This compound24788636GSPT1, BNIP3L, PLK1
Thalidomide5426IKZF1, IKZF3, SALL4
Lenalidomide216326IKZF1, IKZF3, CK1α
Pomalidomide134780IKZF1, IKZF3
GSPT110711N/A (Targeted for degradation by specific modulators)

Note: This table summarizes the primary neo-substrates discussed in the provided context. The list of neo-substrates for each compound may not be exhaustive.

Data Table: Effect of this compound on Cell Proliferation (Illustrative Data based on Search Results)

While specific comprehensive datasets for this compound across numerous cell lines were not available for direct tabular presentation, the search results indicate that this compound exhibits potent antiproliferative effects with IC50 values in the nanomolar to low micromolar range across various tumor cell lines, including AML cell lines, and is generally more potent than lenalidomide and pomalidomide in these contexts medchemexpress.comtargetmol.com.

Cell Line TypeExample IC50 Range (µM) (Based on Search Snippets)Comparison to Lenalidomide/Pomalidomide
Acute Myeloblastic Leukemia (AML)0.001 - 1More powerful
Human Liver Epithelial (THLE-2)0.001 - 1More powerful
Human Peripheral Blood Mononuclear Cells (PBMC)0.001 - 1More powerful

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21ClN4O4 B1668730 CC-885

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4/c1-12-2-4-15(9-17(12)23)25-22(31)24-10-13-3-5-16-14(8-13)11-27(21(16)30)18-6-7-19(28)26-20(18)29/h2-5,8-9,18H,6-7,10-11H2,1H3,(H2,24,25,31)(H,26,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEVCIHTTTYVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Cc 885 Induced Protein Degradation

Direct Binding of CC-885 to Cereblon (CRBN)

This compound, similar to other IMiDs, directly binds to Cereblon (CRBN), an adaptor protein for the CRL4 E3 ubiquitin ligase complex. guidetopharmacology.orgrsc.orgaacrjournals.orgresearchgate.netrsc.orgnih.govtargetmol.com This binding event is the foundational step that repurposes the CRL4CRBN complex to target specific proteins for degradation that are not its typical substrates. rsc.orgaacrjournals.orgnih.govnih.govrsc.orgnih.gov

Structural Basis of this compound-CRBN Interaction

Structural studies, including crystallographic analysis of the CRBN-DDB1-CC-885-GSPT1 complex, have provided detailed insights into the interaction between this compound and CRBN. rsc.orgaacrjournals.orgdrugdiscoverychemistry.comacs.orgrsc.orgrcsb.orgnih.gov this compound binds to CRBN in a manner similar to other IMiDs, with its glutarimide (B196013) moiety inserting into a specific tri-Trp pocket within CRBN. rsc.orgrsc.org The non-glutarimide portion of this compound is exposed on the surface of CRBN, playing a crucial role in recruiting neo-substrates like GSPT1. rsc.orgrsc.org The isoindolinone ring of this compound is in close proximity to the β-hairpin loop of GSPT1, and extended groups like the urea (B33335) and chloromethylphenyl moieties also contribute to the interaction with both CRBN and GSPT1. rsc.orgrsc.org This intricate interaction forms a "hotspot" on the CRBN surface, facilitating the binding of neo-substrates. acs.orgaacrjournals.orgacs.orgrcsb.orgnih.govportlandpress.com

Conformational Changes Induced by this compound-CRBN Complex Formation

The binding of this compound to CRBN can induce conformational changes in CRBN. drugdiscoverychemistry.comresearchgate.netrsc.orggoogle.com These changes are critical as they contribute to the creation of the novel binding interface that accommodates neo-substrates. nih.gov While specific details on the precise conformational changes induced solely by this compound binding to isolated CRBN are complex and often studied within the context of the larger CRL4CRBN complex and substrate binding, the formation of the ternary complex (CRBN-CC-885-substrate) clearly involves significant structural rearrangements that stabilize the interaction between CRBN, the compound, and the targeted protein. rsc.orgaacrjournals.orgdrugdiscoverychemistry.comacs.orgbiorxiv.orgrsc.orgrcsb.orgnih.gov

Hijacking the Cullin-RING Ligase 4 (CRL4CRBN) E3 Ubiquitin Ligase Complex

This compound functions by hijacking the CRL4CRBN E3 ubiquitin ligase complex. rsc.orgdrugdiscoverychemistry.comcaymanchem.comresearchgate.netrsc.orgpatsnap.comrcsb.org CRL4CRBN is a multi-subunit complex that includes Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor CRBN. aacrjournals.orgnih.govnih.govnih.govmdpi.com In its normal function, CRL4CRBN is involved in the ubiquitination of its endogenous substrates. nih.govpnas.org However, upon binding of this compound to CRBN, the complex is effectively reprogrammed to recognize and ubiquitinate specific neo-substrates that are not typically targeted by CRL4CRBN. rsc.orgaacrjournals.orgnih.govnih.govrsc.orgnih.gov This molecular glue mechanism brings the neo-substrate into close proximity with the ubiquitination machinery of the CRL4CRBN complex. acs.orgacs.orgbiorxiv.orgnih.gov

Role of the Ubiquitin-Proteasome System (UPS) in this compound Mechanism of Action

The ultimate fate of the neo-substrates recruited by the this compound-bound CRL4CRBN complex is degradation by the ubiquitin-proteasome system (UPS). medchemexpress.comacs.orgfrontiersin.orgrsc.orgcaymanchem.comnih.govnih.govresearchgate.netpatsnap.com The UPS is the primary cellular pathway for the degradation of most intracellular proteins. acs.orgrsc.org

Ubiquitination and Proteasomal Degradation Cascades

The process initiated by this compound involves the ubiquitination of the recruited neo-substrate. acs.orgrsc.orgcaymanchem.comresearchgate.netpatsnap.com Ubiquitination is a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). acs.orgrsc.org The CRL4CRBN complex, acting as an E3 ligase, facilitates the transfer of ubiquitin from an E2 enzyme to lysine (B10760008) residues on the targeted neo-substrate protein. acs.orgrsc.orgmdpi.com Polyubiquitin chains, typically linked through lysine 48 of ubiquitin, are formed on the substrate, serving as a signal for proteasomal degradation. nih.gov The ubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down polyubiquitinated proteins into smaller peptides. acs.orgrsc.org Studies have confirmed that this compound-induced degradation of its substrates, such as GSPT1 and PLK1, is dependent on both CRBN and the proteasome. medchemexpress.comnih.govcaymanchem.comprobechem.comresearchgate.netpatsnap.comnih.gov Inhibition of the proteasome with agents like MG132 blocks the degradation of these proteins induced by this compound. nih.gov

Involvement of p97/Valosin-Containing Protein (VCP) in this compound-Mediated Degradation

The AAA ATPase p97, also known as Valosin-Containing Protein (VCP), plays a crucial role in the degradation of proteins targeted by CRL4CRBN, including those recruited by IMiDs and this compound. nih.govfrontiersin.orgaacrjournals.orgelifesciences.orgpatsnap.comnih.govpnas.orgmolbiolcell.orgpnas.org p97 is involved in extracting ubiquitinated proteins from various cellular locations or complexes and delivering them to the proteasome for degradation. nih.govmolbiolcell.orgpnas.org Research indicates that p97 is indispensable for the degradation of CRL4CRBN neo-substrates induced by IMiDs. nih.govpnas.orgpnas.org Similarly, studies have shown that this compound-induced degradation of substrates like PLK1 and BNIP3L is dependent on p97 activity. nih.govresearchgate.netnih.gov Inhibition of p97 using compounds like CB-5083 effectively blocks the this compound-mediated degradation of these proteins. nih.govnih.govpnas.orgpnas.org This suggests that p97 acts downstream of the CRL4CRBN ubiquitination step, facilitating the unfolding and translocation of the ubiquitinated neo-substrate into the proteasome for degradation. pnas.org

Table: Key Proteins Involved in this compound Mechanism of Action

Protein NameRole in this compound MechanismPubChem CID (Approximate)
Cereblon (CRBN)Substrate receptor for CRL4 E3 ligase; direct binding target of this compound.511513
Cullin 4 (CUL4)Scaffold protein of the CRL4 complex.84516 (CUL4A), 9904 (CUL4B)
DNA damage-binding protein 1 (DDB1)Adaptor protein in the CRL4 complex, links CUL4 to substrate receptors like CRBN.10481
RING-box protein 1 (RBX1)Component of the CRL4 complex, recruits E2 enzyme.6001
G1 to S phase transition 1 (GSPT1)Primary neo-substrate targeted for degradation by this compound via CRL4CRBN.10850
Polo-like kinase 1 (PLK1)Identified neo-substrate targeted for degradation by this compound in certain contexts.41320
BNIP3-like (BNIP3L)Identified neo-substrate targeted for degradation by this compound in certain contexts.662
Cyclin-dependent kinase 4 (CDK4)Identified neo-substrate targeted for degradation by this compound in certain contexts.1021
p97/Valosin-Containing Protein (VCP)AAA ATPase involved in the extraction and delivery of ubiquitinated substrates to the proteasome.7411
UbiquitinSmall protein tag conjugated to substrates to signal for degradation.6000
26S ProteasomeProtein complex responsible for degrading polyubiquitinated proteins.N/A

Note: PubChem CIDs are provided for individual protein components where available. The 26S Proteasome is a complex and does not have a single PubChem CID.

Identification and Characterization of Cc 885 Neo Substrates

G1 to S Phase Transition 1 (GSPT1) as a Primary Neo-Substrate of CC-885

GSPT1, also known as eukaryotic translation termination factor 3a (eRF3A), is a translation termination factor that plays a crucial role in recognizing stop codons and releasing nascent proteins from ribosomes. rsc.orgresearchgate.netnih.gov It is an essential gene for cell survival and is involved in key cellular processes, including cell cycle regulation. rsc.orgnih.govacs.org GSPT1 was identified as a this compound-dependent neo-substrate in 2016. rsc.orgaacrjournals.org The anti-tumor activity of this compound, particularly in AML, is largely mediated through the CRBN-dependent ubiquitination and degradation of GSPT1. rsc.orgguidetoimmunopharmacology.orgaacrjournals.org

Mechanism of GSPT1 Recruitment and Degradation by this compound-Bound CRBN

This compound acts as a molecular glue, bridging the interaction between GSPT1 and the CRBN component of the CRL4CRBN E3 ubiquitin ligase complex. rsc.orgaacrjournals.orgnih.gov The glutarimide (B196013) ring of this compound interacts with a hydrophobic pocket on the surface of CRBN. guidetoimmunopharmacology.orgaacrjournals.org This binding event alters the conformation of CRBN, creating a new binding interface that recruits GSPT1. rsc.orgaacrjournals.orgnih.gov Crystallographic studies of the CRBN-DDB1-CC-885-GSPT1 complex have revealed direct interactions between GSPT1, this compound, and a specific "hotspot" on the CRBN surface. aacrjournals.org The formation of this ternary complex (CRBN-CC-885-GSPT1) facilitates the ubiquitination of GSPT1 by the CRL4CRBN ligase, marking it for degradation by the proteasome. aacrjournals.orgnih.govpatsnap.com

Functional Consequences of GSPT1 Depletion in Cellular Processes

Depletion of GSPT1 by this compound has significant functional consequences in cells, particularly in cancer cells. GSPT1 is involved in cell cycle regulation, and its depletion can trigger cell cycle arrest, specifically at the G1 phase. rsc.orgacs.org This G1 arrest is associated with the inhibition of proliferation and the induction of apoptosis. acs.org GSPT1 depletion can also activate the integrated stress response pathway. nih.govacs.org Furthermore, GSPT1 has been implicated in other cellular processes such as cytoskeleton organization and apoptosis. acs.org In the context of cancer, GSPT1 is often overexpressed and acts as an oncogene in various malignancies. acs.orgaging-us.com The cytotoxic effects of this compound in certain cancer cells, such as AML, are largely attributed to the degradation of GSPT1. rsc.orgaacrjournals.org The interaction of GSPT1 with ETF1, critical for translation termination, appears key to the cytotoxic effects observed upon GSPT1 degradation. nih.gov Depletion of GSPT1 has also been shown to impair the expression of fusion genes in acute myeloid leukemia. mdpi.com

Structural Degron in GSPT1 Facilitating this compound-CRBN Interaction

Structural studies have identified a structural degron within GSPT1 that is crucial for its interaction with the this compound-bound CRBN. aacrjournals.orgchemrxiv.orgbiorxiv.orgresearchgate.net This structural degron is characterized by a β-hairpin loop containing a key glycine (B1666218) residue (G575 in GSPT1) that is important for binding to the surface provided by CRBN and this compound. rsc.orgnih.govbiorxiv.orgresearchgate.netnih.gov This glycine residue at this specific position is critical to avoid steric hindrance and facilitate the interaction. rsc.org While there is no apparent consensus amino acid sequence in the known neo-substrates of CRL4CRBN, the common interaction motif involves a β-hairpin loop with a key glycine residue. rsc.org Mutations that alter the sequence or position of this β-hairpin structural degron can impede ternary complex formation and impair GSPT1 degradation by this compound. biorxiv.orgresearchgate.net

Polo-like Kinase 1 (PLK1) as a this compound Neo-Substrate

Polo-like Kinase 1 (PLK1) is another protein identified as a neo-substrate of this compound. researchgate.netsigmaaldrich.com PLK1 is a crucial mitotic kinase that plays an essential role in various stages of cell cycle progression, including mitotic commitment, centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. sigmaaldrich.comnih.govugent.be It is frequently overexpressed in a wide range of cancers and is associated with tumor progression and poor prognosis. nih.govugent.beaacrjournals.org

CRBN- and p97-Dependent PLK1 Ubiquitination and Degradation

This compound selectively promotes the ubiquitination and degradation of PLK1 in a manner dependent on both CRBN and p97. researchgate.netnih.govresearchgate.netsigmaaldrich.comnih.govselleckchem.com Similar to GSPT1, this compound induces the assembly between PLK1 and CRBN, leading to the ubiquitination of PLK1 by the CRL4CRBN complex. researchgate.netnih.gov The ATPase p97 (also known as VCP) plays a critical role in the proteasomal degradation of ubiquitinated proteins, including neo-substrates targeted by IMiDs and this compound. researchgate.netnih.gov Studies have shown that this compound-induced PLK1 ubiquitination is dependent on CRBN, and the degradation process involves p97. researchgate.netnih.govnih.gov

Impact of PLK1 Degradation on Cell Cycle Regulation and Cancer Progression

PLK1 is a key regulator of the cell cycle, and its degradation by this compound can significantly impact cell cycle progression. researchgate.netnih.govugent.be Given that PLK1 is often overexpressed in cancer cells and contributes to uncontrolled proliferation, its degradation represents a potential therapeutic strategy. nih.govugent.beaacrjournals.org Downregulation of PLK1 expression can lead to decreased proliferation, mitotic arrest, and apoptotic cell death in various cancer cells. nih.gov The synergistic effect observed between this compound and PLK1 inhibitors like volasertib (B1683956) in suppressing lung cancer is attributed, at least in part, to this compound's ability to induce PLK1 degradation. researchgate.netnih.govsigmaaldrich.comnih.gov This degradation mechanism can overcome resistance to PLK1 inhibitors caused by mutations. researchgate.netsigmaaldrich.comnih.gov

BCL2 Interacting Protein 3-Like (BNIP3L) as a this compound Neo-Substrate

BNIP3L, also known as NIX, is a key regulator of mitophagy and programmed cell death pathways. nih.govnih.gov Studies using quantitative proteomics identified BNIP3L as a protein downregulated in CRBN-expressing cells treated with this compound, but not in CRBN-deficient cells, suggesting it is a CRBN-dependent neo-substrate of this compound. nih.gov

Research has demonstrated that this compound induces the proteasome-dependent degradation of BNIP3L in a dose- and time-dependent manner. nih.govnih.gov This degradation is strictly dependent on the presence of CRBN, as depletion of CRBN abolishes the effect of this compound on BNIP3L protein levels. nih.gov Further experiments have shown that this compound facilitates the interaction between BNIP3L and CRBN, effectively bridging the two proteins to enable BNIP3L ubiquitination by the CRL4CRBN E3 ligase complex. nih.gov These findings confirm that BNIP3L is a bona fide CRL4CRBN-dependent neo-substrate of this compound. nih.gov

BNIP3L is localized to the outer mitochondrial membrane and plays a crucial role in initiating mitophagy, the selective degradation of mitochondria. nih.govnih.govbiorxiv.org The rapid degradation of BNIP3L induced by this compound has been shown to abrogate BNIP3L-dependent mitophagy. nih.gov This inhibition of mitophagy by this compound, mediated through BNIP3L degradation, represents a novel mechanism of action for this compound. nih.govresearchgate.net

Cyclin-Dependent Kinase 4 (CDK4) as a this compound Neo-Substrate

Cyclin-Dependent Kinase 4 (CDK4) is a key regulator of cell cycle progression. nih.gov this compound has been shown to selectively induce the ubiquitination and degradation of CDK4 in multiple myeloma (MM) cells in a CRBN-dependent manner. mdpi.comnih.govresearchgate.net This degradation of CDK4 by this compound contributes to its cytotoxic effects in MM preclinical models. mdpi.comnih.govresearchgate.net The destruction of CDK4 by this compound leads to decreased phosphorylation of the tumor suppressor retinoblastoma (RB) and prevents the expression of downstream E2F genes, thereby impairing cell cycle progression. nih.govlarvol.com

MORF4-Related Gene On Chromosome 11-Like 1 (MORF4L1) as an Endogenous CRBN Substrate Modulated by this compound

MORF4L1, a member of the MRG family involved in chromatin remodeling and DNA damage response, has been identified as an endogenous substrate of the CRBN E3 ubiquitin ligase. nih.govresearchgate.net Studies utilizing proteomic analysis and co-immunoprecipitation have demonstrated that CRBN promotes the degradation of MORF4L1 under physiological conditions. nih.gov Notably, this degradation of MORF4L1 is further enhanced by the presence of the CRBN modulator this compound. nih.govresearchgate.net This indicates that while MORF4L1 is an endogenous substrate of CRBN, its degradation is modulated and increased by this compound.

Ikaros (IKZF1) and Aiolos (IKZF3) Degradation by this compound (in Context of Other IMiDs)

Ikaros (IKZF1) and Aiolos (IKZF3) are transcription factors that are well-established neo-substrates of other IMiDs, such as lenalidomide (B1683929) and pomalidomide (B1683931). oatext.comnih.gov These IMiDs bind to CRBN and induce the degradation of IKZF1 and IKZF3, which is crucial for their therapeutic effects in hematological malignancies like multiple myeloma. oatext.comnih.gov this compound has also been shown to induce the degradation of IKZF1 and IKZF3 through its interaction with CRBN. researchgate.netresearchgate.net While IKZF1 and IKZF3 degradation is a common feature shared with other IMiDs, this compound's broader substrate specificity profile distinguishes it from these earlier compounds. nih.govresearchgate.netnih.govguidetopharmacology.orgmims.com

Distinct Substrate Specificity Profile of this compound Compared to Other IMiDs

This compound exhibits a distinct substrate specificity profile compared to classical IMiDs like thalidomide (B1683933), lenalidomide, and pomalidomide. nih.govresearchgate.netnih.govguidetopharmacology.orgmims.com While other IMiDs primarily induce the degradation of proteins such as IKZF1, IKZF3, and CK1α, this compound is notable for its ability to recruit and degrade a wider range of neo-substrates. researchgate.netrsc.org Key among these unique substrates for this compound are GSPT1 (G1 to S phase transition 1), BNIP3L, and CDK4. mdpi.comresearchgate.netresearchgate.net The degradation of GSPT1 is considered essential for the anti-tumor activity of this compound in acute myeloid leukemia. researchgate.netnih.govrsc.org This broader and distinct substrate specificity contributes to the potent anti-tumor activity observed with this compound and differentiates its mechanism of action from that of earlier IMiDs. nih.govresearchgate.netmedchemexpress.com

Table 1: Selected this compound Neo-Substrates and their Role in Cellular Processes

Neo-SubstrateCellular Process AffectedThis compound Dependence on CRL4CRBN
BNIP3LMitophagy, Programmed Cell DeathYes
CDK4Cell Cycle ProgressionYes
MORF4L1Chromatin Remodeling, DNA RepairYes (Enhanced Degradation)
IKZF1Transcription RegulationYes
IKZF3Transcription RegulationYes
GSPT1Protein Translation TerminationYes

Table 2: Comparison of this compound Substrate Specificity with Other IMiDs

CompoundKey Neo-Substrates Degraded by CRL4CRBN
This compoundBNIP3L, CDK4, GSPT1, IKZF1, IKZF3, MORF4L1 (modulated) nih.govmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net
LenalidomideIKZF1, IKZF3, CK1α oatext.comnih.govrsc.org
PomalidomideIKZF1, IKZF3, SALL4 researchgate.netoatext.comnih.gov
ThalidomideIKZF1, IKZF3 (weaker degradation) oatext.comrsc.org

Preclinical Efficacy and Pharmacological Profiles of Cc 885

Anti-proliferative and Apoptotic Effects in Hematologic Malignancies

CC-885 has shown considerable efficacy in various preclinical models of blood cancers, where it induces cell death and inhibits proliferation by targeting key survival proteins.

This compound exhibits potent anti-proliferative activity against a broad spectrum of acute myeloid leukemia (AML) cell lines and shows high sensitivity in patient-derived AML cells. guidetopharmacology.orgyoutube.com The primary mechanism for this activity is the this compound-dependent recruitment of the translation termination factor GSPT1 to the CRL4-CRBN E3 ubiquitin ligase, leading to its degradation. guidetopharmacology.orgnih.gov The depletion of GSPT1 is the principal driver of the cytotoxic effects observed in AML cells. youtube.com

Studies have confirmed that the anti-proliferative effects of this compound are entirely dependent on the presence of CRBN; the deletion of CRBN renders cells resistant to the compound. youtube.com Furthermore, research has demonstrated that this compound can enhance the sensitivity of AML cells to mitochondria-targeting drugs like rotenone (B1679576). wikipedia.org This is achieved by inducing the degradation of BNIP3L, a protein involved in mitophagy, thereby suggesting a potential combination strategy for AML treatment. wikipedia.org The potent and specific degradation of GSPT1 highlights a druggable anti-tumor target that is effectively exploited by this compound. nih.gov

Cancer TypeModelKey Neosubstrate Degraded by this compoundObserved Effect
Acute Myeloid Leukemia (AML)Cell Lines & Patient-Derived CellsGSPT1Potent anti-proliferative activity and induction of apoptosis. guidetopharmacology.org
Acute Myeloid Leukemia (AML)NB4 Cell LineBNIP3LEnhanced sensitivity to mitochondria-targeting drugs. wikipedia.org
Table 1: Effects of this compound in Acute Myeloid Leukemia Models

In preclinical models of multiple myeloma (MM), this compound induces growth retardation and cell death both in vitro and in vivo. nih.gov While the degradation of GSPT1 is a factor, studies have identified an additional crucial neosubstrate in this malignancy. Research shows that this compound selectively induces the CRBN-dependent ubiquitination and degradation of cyclin-dependent kinase 4 (CDK4) in MM cells. nih.gov

The destruction of CDK4 leads to a decrease in the phosphorylation of the retinoblastoma (RB) tumor suppressor protein and inhibits the expression of downstream genes regulated by the E2F transcription factor, ultimately impairing cell cycle progression. nih.gov The degradation of CDK4 was found to be a significant contributor to the cytotoxic effects of this compound in multiple myeloma cells. nih.gov

Detailed preclinical studies focusing specifically on the anti-proliferative and apoptotic effects of this compound in Chronic Lymphocytic Leukemia (CLL) cell lines or patient-derived CLL cells are not extensively covered in the reviewed scientific literature.

Anti-tumor Activity in Solid Tumor Models

This compound has demonstrated notable anti-tumor activity in various solid tumor models, again through the CRBN-dependent degradation of specific neosubstrates that are critical for tumor cell survival and proliferation. wikipedia.org

In non-small cell lung cancer (NSCLC) models, this compound has been shown to act synergistically with volasertib (B1683956), a potent inhibitor of Polo-like kinase 1 (PLK1). guidetopharmacology.orgnih.gov This synergistic effect was observed in vitro and in vivo. nih.gov The underlying mechanism involves the selective, CRBN- and p97-dependent ubiquitination and subsequent degradation of PLK1 induced by this compound. guidetopharmacology.orgnih.gov By promoting the degradation of PLK1, this compound enhances the sensitivity of NSCLC cells to PLK1 inhibition by volasertib. nih.gov This combination has been shown to overcome resistance to volasertib that can arise from mutations in the PLK1 protein. nih.gov

NSCLC Cell LineTreatmentObserved Effect
A549This compound + VolasertibSignificantly synergistic cell death. nih.gov
NCI-H1299This compound + VolasertibSynergistic inhibition of cell viability. nih.gov
Table 2: Synergistic Activity of this compound in NSCLC Cell Lines

This compound demonstrates potent anti-tumor activity against hepatocellular carcinoma (HCC). nih.gov In vitro studies have revealed that this compound significantly inhibits the proliferation, migration, and invasion of HCC cells. nih.gov In vivo, the compound markedly suppressed tumor growth. nih.gov

The mechanism of action in HCC involves the selective, CRBN-dependent degradation of Golgi membrane protein 1 (GOLM1), also known as GP73. nih.gov this compound facilitates the interaction between GOLM1 and CRBN, leading to the ubiquitination and proteasomal degradation of GOLM1. nih.gov Knockdown of GOLM1 mirrored the anti-proliferative effects of this compound, while its overexpression conferred resistance to the compound's growth-inhibiting and apoptosis-inducing effects, confirming GOLM1 as a critical therapeutic target of this compound in HCC. nih.gov

Modulation of Cell Cycle Progression and DNA Damage Pathways by this compound

This compound exerts its antitumor effects by influencing fundamental cellular processes, including cell cycle progression and DNA damage pathways. nih.govresearchgate.net Its action is primarily mediated through the CRBN-dependent degradation of specific proteins that are crucial for cell proliferation and survival. nih.govnih.gov

The compound has been shown to impair cell cycle progression, leading to growth retardation in cancer cells. nih.gov This is achieved by targeting and promoting the degradation of key cell cycle regulators. One such target is Polo-like kinase 1 (PLK1), an essential mitotic kinase involved in cell cycle progression that is often associated with oncogenesis. researchgate.netnih.gov this compound selectively promotes the CRBN-dependent ubiquitination and subsequent degradation of PLK1. nih.govnih.gov

Furthermore, in multiple myeloma cells, this compound has been found to selectively induce the ubiquitination and degradation of Cyclin-Dependent Kinase 4 (CDK4) in a CRBN-dependent manner. nih.gov The destruction of CDK4 leads to a decrease in the phosphorylation of the retinoblastoma (RB) tumor suppressor protein. nih.gov This, in turn, prevents the expression of downstream genes regulated by the E2F transcription factor, which are essential for cell cycle advancement. nih.gov The degradation of GSPT1, a primary target of this compound, has also been independently shown to cause delays in cell cycle progression. researchgate.net

In addition to modulating the cell cycle, this compound influences pathways related to DNA damage. The acquisition of DNA damage is a critical event in the development of cancer. nih.gov The cellular machinery for repairing DNA damage is vital for maintaining genomic integrity. horizondiscovery.com this compound's mechanism intersects with these pathways. For instance, it enhances the degradation of MORF4L1, a protein that is part of the MRG family involved in chromatin remodeling and the DNA damage response. researchgate.net Moreover, the degradation of GSPT1 by this compound activates the integrated stress response (ISR) pathway, a cellular stress response that can be triggered by various stimuli, including DNA damage. nih.gov This activation is marked by the upregulation of genes such as Activating Transcription Factor 3 (ATF3) and Activating Transcription Factor 4 (ATF4), ultimately leading to TP53-independent cell death in leukemia cells. nih.gov

Table 2: Effects of this compound on Cell Cycle and DNA Damage Pathway Proteins
PathwayProtein TargetEffect of this compoundDownstream ConsequenceReference
Cell Cycle ProgressionPLK1CRBN-dependent degradationInhibition of mitotic progression nih.govnih.gov
CDK4CRBN-dependent degradationDecreased RB phosphorylation, inhibition of E2F gene expression nih.gov
DNA Damage PathwaysMORF4L1Enhanced degradationModulation of chromatin remodeling and DNA damage response researchgate.net
GSPT1CRBN-dependent degradationActivation of Integrated Stress Response (ISR) pathway (upregulation of ATF3, ATF4) nih.gov

Mechanisms of Resistance to Cc 885

CRBN Deficiency or Mutation Conferring Resistance

Cereblon (CRBN) is an essential component for the activity of CC-885. Similar to other immunomodulatory drugs (IMiDs), this compound contains a glutarimide (B196013) ring that directly interacts with CRBN. aacrjournals.orgnih.gov Studies have shown that cells lacking CRBN are resistant to this compound treatment, highlighting the absolute requirement for CRBN in mediating its effects. aacrjournals.orgnih.govresearchgate.net Furthermore, reduced expression levels of CRBN have been correlated with diminished substrate degradation and decreased sensitivity to thalidomide (B1683933) derivatives, including potentially this compound. researchgate.netashpublications.org Mutations in CRBN that prevent GSPT1 degradation have also been identified as a mechanism of resistance. jci.org

GSPT1 Mutations Affecting this compound-CRBN Binding

GSPT1 is the primary neosubstrate targeted for degradation by this compound. rsc.orgpatsnap.comguidetopharmacology.orgaacrjournals.org Resistance to this compound can occur through mutations in GSPT1 that disrupt its ability to bind effectively to the this compound-bound CRBN. Structural studies of the this compound-CRBN-GSPT1 ternary complex have been crucial in understanding these interactions. aacrjournals.orgbiorxiv.orgacs.org Resistance-conferring mutations often occur within the β-hairpin structural degron of GSPT1, a motif essential for CRL4CRBN-mediated degradation. biorxiv.orgacs.orgresearchgate.net These mutations can impede ternary complex formation by altering the conformation of the β-hairpin, thereby disrupting the necessary contacts between GSPT1, this compound, and CRBN. biorxiv.orgacs.orgresearchgate.net For instance, the deletion of a key serine residue (S574del) or larger deletions spanning residues D571 to K577 within the GSPT1 structural degron have been shown to confer resistance by impairing GSPT1 degradation and its co-immunoprecipitation with CRBN in the presence of this compound. biorxiv.orgacs.orgresearchgate.net Cells overexpressing this compound-resistant GSPT1 variants, such as GSPT1Δ(1–138)/(G575N), have demonstrated complete resistance to the antiproliferative effects of the compound, while overexpression of a sensitive variant only provided partial protection. targetmol.commedchemexpress.com

Here is a table summarizing some reported GSPT1 mutations conferring resistance to this compound:

GSPT1 MutationLocation / DescriptionEffect on this compound SensitivityReference
S574delWithin the β-hairpin structural degronConfers Resistance biorxiv.orgacs.orgresearchgate.net
S574_K577delWithin the β-hairpin structural degronConfers Resistance biorxiv.orgacs.org
Indel mutations (D571-K577)Within the β-hairpin structural degronConfer Resistance biorxiv.orgacs.org
G575N (in GSPT1Δ(1–138) variant)Within the β-hairpin structural degronConfers Complete Resistance targetmol.commedchemexpress.com

Competition Between Substrates for CRBN Access

The CRL4CRBN E3 ubiquitin ligase can interact with multiple substrates. Competition among these substrates for binding to CRBN in the presence of a molecular glue degrader like this compound can influence the efficiency of degradation of the intended target. Increased expression of secondary proteins that can interact with CRBN may compete with the binding of the primary neosubstrate (GSPT1 for this compound), leading to diminished degradation of GSPT1 and consequently conferring resistance. researchgate.netashpublications.org While this compound is uniquely capable of inducing the degradation of GSPT1 and GSPT2 compared to other IMiDs, it also induces the degradation of other proteins such as Ikaros, Aiolos, and CK1α, albeit with different efficiencies. rsc.orgnih.gov The distinct patterns of substrate affinity and degradation kinetics for different thalidomide analogs, including this compound, highlight the potential for substrate competition to play a role in differential activity and resistance. ashpublications.orgnih.gov High levels of CRBN can increase sensitivity to drugs like lenalidomide (B1683929), suggesting that the availability of CRBN can be a limiting factor in substrate degradation and that competition for this limited pool can impact drug efficacy. researchgate.netashpublications.org

Combination Therapeutic Strategies Involving Cc 885

Synergistic Effects with Volasertib (B1683956) in Non-Small Cell Lung Cancer

A significant area of investigation has been the combination of CC-885 with volasertib, a potent inhibitor of Polo-like kinase 1 (PLK1), for the treatment of non-small cell lung cancer (NSCLC). nih.govnih.gov PLK1 is a critical kinase that regulates multiple stages of mitosis, and its overexpression is common in various cancers, including NSCLC, making it an attractive therapeutic target. cancer-research-network.comwikipedia.orgmdpi.com While volasertib shows antitumor activity by inhibiting the function of PLK1, its efficacy as a monotherapy has been modest in solid tumors. cancer-research-network.com

The combination of this compound and volasertib creates a synergistic anti-cancer effect by targeting PLK1 through two distinct mechanisms. nih.gov Volasertib competitively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity. cancer-research-network.comwikipedia.orgtargetedonc.com In parallel, this compound acts as a molecular glue, redirecting the CRL4-CRBN E3 ubiquitin ligase complex to recognize PLK1 as a novel substrate (neo-substrate), leading to its ubiquitination and subsequent proteasomal degradation. nih.govnih.gov This dual-pronged attack—inhibiting PLK1 activity and simultaneously promoting its destruction—results in a more profound and durable suppression of the PLK1 pathway. nih.gov

Mechanistic studies have confirmed that this synergistic effect is dependent on the presence of both CRBN and the p97 protein complex, which is involved in extracting ubiquitinated proteins for degradation. nih.govresearchgate.net Critically, the combination has been shown to overcome resistance to volasertib that can arise from mutations in the PLK1 protein. nih.govnih.gov By inducing the degradation of the entire PLK1 protein, this compound can eliminate the mutated, drug-resistant kinase, providing a clear molecular rationale for this combination strategy in NSCLC. nih.gov Both in vitro and in vivo studies have demonstrated that the combination of this compound and volasertib leads to significantly greater tumor growth inhibition than either agent alone. nih.govcancer-research-network.comresearchgate.net

Treatment GroupPrimary Mechanism of ActionObserved Effect in NSCLC ModelsKey Finding
Volasertib (Monotherapy)Inhibition of PLK1 kinase activity. cancer-research-network.comwikipedia.orgModest antitumor activity, G2/M cell cycle arrest. cancer-research-network.comEfficacy can be limited by resistance mechanisms, such as PLK1 mutations. nih.gov
This compound (Monotherapy)Induces CRBN-dependent degradation of neo-substrates (e.g., GSPT1, PLK1). nih.govnih.govaacrjournals.orgInhibition of cell proliferation. aacrjournals.orgIdentified PLK1 as a neo-substrate. nih.gov
This compound + Volasertib (Combination)Dual targeting of PLK1: kinase inhibition and protein degradation. nih.govSynergistic inhibition of tumor growth both in vitro and in vivo. nih.govresearchgate.netOvercomes volasertib resistance caused by PLK1 mutations. nih.gov

Enhancement of Mitochondria-Targeting Drug Sensitivity in AML

In acute myeloid leukemia (AML), this compound has been found to sensitize cancer cells to drugs that target mitochondrial function. researchgate.netnih.gov This effect is rooted in this compound's ability to induce the degradation of another neo-substrate, BCL2 interacting protein 3 like (BNIP3L), also known as NIX. researchgate.netnih.gov

BNIP3L is a key regulator of mitophagy, the selective degradation of mitochondria by autophagy. nih.gov This process is crucial for maintaining cellular homeostasis by removing damaged or superfluous mitochondria. In some cancer cells, mitophagy can be a survival mechanism, allowing cells to adapt to metabolic stress. Studies have shown that AML cells deficient in BNIP3L are more sensitive to mitochondria-targeting drugs. nih.gov

This compound induces the CRBN-dependent ubiquitination and degradation of BNIP3L. nih.gov By depleting the cell of this key mitophagy protein, this compound effectively inhibits the mitochondrial recycling process. This renders the AML cells more vulnerable to agents that disrupt mitochondrial function. For example, co-treatment of AML cells with this compound and the mitochondrial complex I inhibitor rotenone (B1679576) resulted in enhanced cytotoxicity compared to treatment with either drug alone. nih.gov This suggests that by preventing the removal of damaged mitochondria, this compound lowers the threshold for cell death induced by mitochondrial toxins. researchgate.netnih.gov This finding provides a strong rationale for combining this compound with mitochondria-targeting therapies, a class of drugs that is of growing interest for treating AML. researchgate.netresearchgate.netfrontiersin.org

Treatment ConditionKey Molecular TargetEffect on MitophagyOutcome in AML Cells
Control (Untreated)BNIP3L (baseline levels)Basal level of mitophagy.Normal sensitivity to mitochondrial toxins.
Mitochondria-Targeting Drug (e.g., Rotenone)Mitochondrial components (e.g., Complex I)May induce mitophagy as a compensatory response.Induces cell death at effective concentrations. nih.gov
This compoundBNIP3LInhibited due to CRBN-dependent degradation of BNIP3L. nih.govIncreased dependence on mitochondrial integrity.
This compound + Mitochondria-Targeting DrugBNIP3L and mitochondrial componentsMitophagic rescue pathway is blocked. nih.govSynergistic cytotoxicity and enhanced sensitivity to the mitochondria-targeting drug. nih.gov

Rationales for Novel Combination Approaches based on Neo-Substrate Degradation

The therapeutic strategy of this compound is fundamentally based on the targeted destruction of proteins. aacrjournals.org Its ability to recruit multiple, distinct neo-substrates to the CRL4-CRBN E3 ligase for degradation provides a broad platform for designing novel combination therapies. researchgate.net The rationale for these combinations is to pair the degradation of a specific neo-substrate with an agent that targets a related or complementary cancer-driving pathway.

The primary neo-substrate of this compound is the translation termination factor GSPT1. aacrjournals.orgguidetopharmacology.org Degradation of GSPT1 leads to impaired protein synthesis, triggering the integrated stress response and subsequent TP53-independent apoptosis. aacrjournals.orgnih.gov This provides a clear rationale for combining this compound with conventional chemotherapies or targeted agents that rely on different mechanisms of action. Since GSPT1 degradation is effective in cancer cells with TP53 mutations—a common driver of chemoresistance—this compound could be paired with therapies that are ineffective in this context. nih.gov

Beyond GSPT1, the discoveries of PLK1 and BNIP3L as this compound neo-substrates further expand the possibilities for rational combinations. nih.govnih.gov

PLK1 Degradation: The degradation of PLK1 justifies the combination with PLK1 inhibitors like volasertib, as discussed. It could also rationalize combinations with other mitotic inhibitors or with agents that induce DNA damage, as disrupting the mitotic checkpoint via PLK1 degradation could prevent cells from repairing damage before attempting cell division.

BNIP3L Degradation: The degradation of BNIP3L and subsequent inhibition of mitophagy supports combinations with drugs that induce mitochondrial stress. This includes not only direct mitochondrial toxins but potentially also agents that increase the production of reactive oxygen species (ROS) or inhibitors of metabolic pathways like glycolysis, which would force a greater reliance on mitochondrial respiration. nih.gov

The core principle is that by eliminating a key protein, this compound creates a specific vulnerability in the cancer cell that can then be exploited by a second therapeutic agent. Identifying further neo-substrates of this compound and other cereblon modulators will continue to provide new, mechanistically-driven rationales for effective combination cancer therapies.

Neo-SubstrateFunction of SubstrateConsequence of DegradationRationale for Combination Therapy
GSPT1Translation termination factor. aacrjournals.orgguidetopharmacology.orgImpaired translation termination, activation of integrated stress response, TP53-independent apoptosis. nih.govCombine with agents ineffective against TP53-mutated tumors or those with orthogonal mechanisms (e.g., DNA damaging agents). nih.gov
PLK1Serine/threonine kinase regulating mitosis. wikipedia.orgnih.govMitotic arrest, apoptosis. nih.govCombine with PLK1 kinase inhibitors (e.g., volasertib) for a dual attack, or with mitotic/DNA damage agents. nih.govnih.gov
BNIP3L (NIX)Key regulator of mitophagy. nih.govInhibition of mitophagy, accumulation of damaged mitochondria. researchgate.netnih.govCombine with mitochondria-targeting drugs or agents that induce mitochondrial stress or ROS. nih.gov

Advanced Research Methodologies and Tools for Cc 885 Studies

CRISPR-Based Gene Editing for Target Validation

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based gene editing has become an indispensable tool for validating the molecular targets of compounds like CC-885. criver.comselectscience.net This technology allows for the precise knockout of specific genes, enabling researchers to confirm whether a drug's effect is dependent on its proposed target. criver.comnih.gov

In the context of this compound, CRISPR/Cas9 has been instrumental in unequivocally demonstrating the essential role of Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex. nih.govnih.gov To confirm that the antitumor activities of this compound are mediated through CRBN, researchers have generated CRBN-knockout (CRBN−/−) cancer cell lines. nih.govnih.gov Studies showed that while this compound was potent in wild-type cells, it failed to exert its antiproliferative effects in their CRBN−/− counterparts, confirming that CRBN is essential for its pharmacological action. nih.govaacrjournals.org This approach has been used, for example, in A549 non-small-cell lung cancer cells to validate that the synergistic effect of this compound with the PLK1 inhibitor volasertib (B1683956) is CRBN-dependent. nih.gov Similarly, CRISPR was used to create CRBN-knockout cells to identify CRBN-dependent neosubstrates via proteomics. nih.gov Beyond CRBN, CRISPR-mediated gene deletion has also been used to validate other components of the cellular machinery involved in this compound's mechanism, such as the translation termination factor ETF1. nih.gov

Gene Target Cell Line Methodology Key Finding Reference
CRBNA549CRISPR/Cas9 KnockoutCRBN is essential for the synergistic cell death-inducing ability of this compound with volasertib. nih.gov
CRBNA549CRISPR/Cas9 KnockoutUsed to confirm CRBN-dependent neosubstrates identified through proteomics. nih.gov
ETF1K562CRISPR/Cas9 DeletionDeletion of ETF1 sensitized cells to this compound, validating its role in the compound's cytotoxic effect. nih.gov

Quantitative Proteomics for Neo-Substrate Identification

Quantitative proteomics has been a key technology for identifying the specific proteins, or "neo-substrates," that are targeted for degradation upon treatment with this compound. nih.gov This approach allows for the global, unbiased measurement of protein abundance in cells, revealing which proteins are downregulated following drug exposure. nih.govbiorxiv.org

Techniques such as SILAC (stable-isotope labeling with amino acids in cell culture) have been employed to provide a global view of the proteins regulated by this compound. nih.gov In one study using A549 cells, quantitative proteomics identified 36 proteins that were significantly downregulated by this compound treatment. nih.gov This screen successfully identified the known neo-substrate GSPT1 and uncovered novel targets such as BNIP3L, a protein involved in mitophagy. nih.gov To distinguish true CRBN-dependent neo-substrates from off-target or downstream effects, these proteomic screens are often performed in parallel with CRBN-knockout cells, where the degradation of a neo-substrate should be abrogated. nih.gov More recent high-throughput proteomic screenings of diverse libraries of CRBN-binding molecules have vastly expanded the known landscape of neo-substrates, identifying dozens of novel candidates for degradation. biorxiv.orgresearchgate.net

Identified Neo-substrate Proteomics Method Cell Line Key Finding Reference
GSPT1, BNIP3L, UBE2S, UBE2CSILAC-based MSA549Identified 36 downregulated proteins, including known and novel potential neo-substrates. nih.gov
GSPT1, PLK1, BNIP3L, CDK4Quantitative ProteomicsA549Confirmed known neo-substrates and identified MORF4L1 as a new potential target. researchgate.net
KDM4B, G3BP2, VCLHigh-Throughput MSHuh-7, NB-4A large-scale screen identified over 50 novel neosubstrate candidates. biorxiv.org
GSPT1TMT-proteomicsMV4-11Confirmed GSPT1 as a primary downregulated protein by a this compound analog. acs.org

Crystallographic Studies of Ternary Complexes (e.g., CRBN-DDB1-CC-885-GSPT1)

X-ray crystallography has provided atomic-level insights into how this compound mediates the interaction between CRBN and its neo-substrates. aacrjournals.orgnih.gov The successful crystallization and structural determination of the quaternary ternary complex, consisting of the E3 ligase components CRBN and DDB1, this compound, and the neo-substrate GSPT1, was a landmark achievement in understanding the mechanism of molecular glues. aacrjournals.orgnih.gov

The crystal structure (PDB ID: 5HXB) revealed that this compound binds to a pocket in CRBN and, in doing so, creates a new surface that is complementary to a specific region on GSPT1. nih.govresearchgate.netnih.gov Specifically, GSPT1 interacts with the CRBN-CC-885 complex through a surface β-hairpin loop that contains a critical glycine (B1666218) residue. nih.govrsc.org This structural "degron" makes direct contact with both this compound and a "hotspot" on the CRBN surface. aacrjournals.orgnih.gov This induced protein-protein interaction recruits GSPT1 to the CRL4-CRBN E3 ligase, leading to its ubiquitination and subsequent degradation. aacrjournals.org These structural studies have been fundamental in explaining the specificity of this compound for GSPT1 and provide a rational basis for the design of new molecular glues with altered neo-substrate profiles. nih.gov

Complex PDB ID Resolution Key Structural Findings Reference
DDB1-CRBN-CC-885-GSPT15HXB3.6 ÅGSPT1 binds CRBN via a β-hairpin loop; this compound acts as a molecular glue, mediating the protein-protein interaction. nih.govresearchgate.netresearchgate.netnih.gov

Cell-Based Assays for Proliferation and Apoptosis Assessment

A variety of cell-based assays are routinely used to quantify the functional consequences of this compound treatment on cancer cells, primarily focusing on its impact on cell proliferation and its ability to induce programmed cell death (apoptosis). nih.govbdbiosciences.com These assays are crucial for determining the compound's potency and for characterizing its mechanism of action at a cellular level.

To measure cell proliferation and viability, researchers employ several methods. Colorimetric assays, such as those using Cell Counting Kit-8 (CCK-8), MTT, or XTT, measure the metabolic activity of cells, which correlates with the number of viable cells. nih.gov Clonogenic survival assays assess the long-term ability of single cells to proliferate and form colonies after treatment. nih.gov For assessing apoptosis, the most common methods involve flow cytometry. nih.govmurigenics.com The Annexin V assay detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early event in apoptosis. murigenics.com This is often combined with a viability dye like propidium (B1200493) iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells. nih.gov Activation of key apoptotic proteins, such as caspases, can also be measured to confirm the engagement of the apoptotic pathway. nih.govillinois.edu

Assay Type Purpose Principle Example Application for this compound Reference
Cell Counting Kit-8 (CCK-8)Assess cell proliferation/viabilityMeasures metabolic activity via reduction of a tetrazolium salt.Determined the synergistic inhibition of NSCLC cell growth by this compound and volasertib. nih.gov
Clonogenic Survival AssayAssess long-term proliferative capacityMeasures the ability of a single cell to form a colony.Confirmed reduced survival of cancer cells after treatment with this compound. nih.gov
Annexin V/PI StainingDetect and quantify apoptosisAnnexin V binds to phosphatidylserine on the surface of apoptotic cells; PI stains dead cells.Measured apoptosis in NSCLC cells treated with this compound. nih.gov

In Vivo Xenograft Models for Efficacy Evaluation

To evaluate the therapeutic efficacy of this compound in a living organism, researchers utilize in vivo xenograft models. nih.govmeliordiscovery.com These models typically involve the implantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice (e.g., nude or SCID mice), which cannot reject the foreign tissue. meliordiscovery.comjax.orgreactionbiology.com

In studies involving this compound, human cancer cell lines, such as those from non-small-cell lung cancer (NSCLC) or multiple myeloma (MM), are implanted subcutaneously into mice. nih.govresearchgate.net Once tumors are established, the mice are treated with this compound, a vehicle control, or a combination of drugs. nih.govjax.org The primary endpoints for efficacy are the inhibition of tumor growth, which is monitored by regular caliper measurements of the tumor volume, and the final tumor weight at the end of the study. nih.gov These preclinical models are critical for demonstrating that the potent in vitro activity of a compound translates into a meaningful anti-tumor response in vivo. For example, xenograft studies have shown that this compound, both alone and in combination with other agents like volasertib, can significantly inhibit tumor growth. nih.gov

Model Type Cancer Type Mouse Strain Key Efficacy Finding Reference
Cell Line-Derived XenograftNon-Small-Cell Lung Cancer (NSCLC)Nude MiceThe combination of this compound and volasertib markedly inhibited tumor growth and reduced tumor weights compared to either agent alone. nih.gov
Cell Line-Derived XenograftMultiple Myeloma (MM)Not SpecifiedDemonstrated antiproliferative activity in xenograft models derived from RPMI 8226 and MM1.S cells. researchgate.net
Patient-Derived XenograftAcute Myeloid Leukemia (AML)Not SpecifiedShowed efficacy in a xenograft model of AML. nih.gov

Future Directions and Unresolved Research Questions in Cc 885 Research

Elucidation of Context-Dependent Substrate Degradation

The degradation of CC-885 neo-substrates can be context-dependent, influenced by factors such as cell type, cellular state, and the presence of other molecular factors rsc.orgacs.orgpatsnap.com. For instance, while GSPT1 degradation is central to this compound's activity in AML, the degradation of other substrates like PLK1 has been implicated in its synergistic effects with other drugs in different cancer types, such as non-small cell lung cancer (NSCLC) nih.gov. Further research is needed to fully elucidate the molecular determinants that govern the selective recruitment and degradation of different substrates by the CRL4CRBN complex in the presence of this compound under varying cellular conditions. This includes understanding the structural basis for the interaction of different neo-substrates with the this compound-bound CRBN rsc.orgfrontiersin.org.

Overcoming and Predicting Resistance Mechanisms

Resistance to this compound, as with other targeted therapies, poses a significant challenge nih.gov. Mechanisms of resistance can involve alterations in CRBN expression or mutations in GSPT1 that disrupt its interaction with the this compound-CRBN complex medchemexpress.comtargetmol.comacs.orgjci.org. Specifically, mutations in the β-hairpin structural degron of GSPT1 have been shown to impair its degradation by this compound acs.org. Identifying and understanding these resistance mechanisms at a molecular level is critical for developing strategies to overcome them. This could involve the development of novel compounds active against resistant clones or the design of rational combination therapies. Predicting which patients are likely to develop resistance based on genetic or proteomic markers is also a key area for future research.

Exploration of this compound in Other Disease Areas Beyond Oncology

While this compound has primarily been investigated for its anti-tumor activity, particularly in hematologic malignancies like AML, its mechanism of action involving targeted protein degradation via CRBN suggests potential applications in other disease areas medchemexpress.comguidetoimmunopharmacology.orgrsc.org. The identification of neo-substrates beyond GSPT1, such as BNIP3L which is involved in mitophagy, hints at potential roles in diseases where modulating these proteins or pathways could be therapeutically beneficial researchgate.netnih.gov. Further research is needed to systematically explore the effects of this compound in non-oncology settings and identify potential new indications based on its broader impact on the cellular proteome.

Q & A

Q. What is the primary mechanism by which CC-885 exerts its anti-proliferative effects in AML cells?

this compound binds to cereblon (CRBN), forming a ternary complex with the E3 ubiquitin ligase CRL4, which recruits the translation termination factor GSPT1. This induces GSPT1 ubiquitination and proteasomal degradation, disrupting translation termination and activating the integrated stress response (ISR) pathway (e.g., ATF3/ATF4 upregulation), ultimately leading to apoptosis. Key methodologies to validate this include CRISPR/Cas9-mediated CRBN knockout, GSPT1 mutant rescue experiments (e.g., G575N), and proteasome inhibition assays .

Q. How do IC50 values of this compound compare to other CRBN modulators in AML models?

this compound demonstrates potent anti-proliferative activity with IC50 values <1 μM in AML cell lines (e.g., MOLM13, OCI-AML2), significantly lower than lenalidomide and pomalidomide (>10 μM). These findings are validated using cell viability assays (CCK-8) and dose-response studies in vitro .

Q. What experimental models confirm CRBN-dependent activity of this compound?

  • CRBN knockout cells: Loss of CRBN abolishes this compound-induced GSPT1 degradation and anti-proliferative effects.
  • GSPT1 mutants: Overexpression of GSPT1-G575N (resistant mutant) rescues cells from this compound cytotoxicity.
  • Humanized mouse models: CrbnV380E/I391V double-knock mice enable in vivo studies of this compound’s efficacy and toxicity .

Q. What are the key structural insights into this compound’s interaction with CRBN and GSPT1?

X-ray crystallography and cryo-EM reveal that this compound acts as a molecular glue, bridging CRBN and GSPT1. The glutamine 575 residue in GSPT1 is critical for binding, and mutations (e.g., G575N) disrupt this interaction. Structural studies also highlight conserved glycinergic motifs in CRBN substrates .

Advanced Research Questions

Q. How can researchers differentiate between direct and indirect substrates of this compound in proteomic studies?

Degradome proteomics (stable isotope labeling + click-chemistry) isolates nascent proteins, distinguishing direct targets (e.g., GSPT1, IKZF1) from indirect effects caused by translation dysregulation. Contrasting results from global proteomics (e.g., DIA-MS) and nascent proteome analysis further clarify context-specific impacts .

Q. How does this compound-induced GSPT1 degradation lead to TP53-independent cell death?

RNA-seq and TMT-based proteomics in MOLM13 cells show that GSPT1 degradation activates the ISR pathway (ATF3/ATF4 upregulation) and induces stop-codon readthrough, triggering apoptosis irrespective of TP53 status. Validation involves TP53-knockout AML models and luminescent reporters (e.g., GFP/BFP ratios) to quantify translation termination defects .

Q. What strategies address contradictory data on this compound’s substrate specificity across cancer types?

  • CRISPR screens: Identify context-dependent factors (e.g., ETF1 depletion sensitizes cells to this compound).
  • Isoform-specific inhibitors: Test whether co-degradation of proteins like CDK4 or BNIP3L contributes to off-target effects.
  • Cell-type-specific assays: Compare CRBN expression levels and substrate availability in solid tumors vs. hematologic malignancies .

Q. What in vivo models are appropriate for studying this compound’s efficacy and toxicity?

The CrbnV380E/I391V humanized mouse model permits GSPT1 degradation studies while sparing normal hematopoietic stem cells. Limitations include incomplete recapitulation of human CRBN-substrate interactions and variable degradation kinetics for non-GSPT1 targets (e.g., CK1α) .

Q. How does this compound’s pleiotropic activity impact experimental design in target validation?

  • Competitive binding assays: Use IMiDs (e.g., lenalidomide) to block this compound-CRBN binding and isolate GSPT1-specific effects.
  • Time-course experiments: Monitor early-phase degradation (GSPT1) vs. late-phase proteome remodeling (e.g., CDK4, BNIP3L).
  • Multi-omics integration: Combine proteomics, transcriptomics, and ribosome profiling to disentangle primary and secondary effects .

Q. What methodologies confirm the role of the integrated stress response (ISR) in this compound’s anti-leukemic effects?

  • ISR pathway inhibitors: Block ATF4/ATF3 signaling (e.g., ISRIB) to rescue cell death.
  • Reporter assays: Use luciferase constructs under ISR-responsive promoters (e.g., CHOP) to quantify pathway activation.
  • Phosphoproteomics: Track eIF2α phosphorylation dynamics to correlate ISR activation with cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CC-885
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
CC-885

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.